Pentoxifylline-d6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

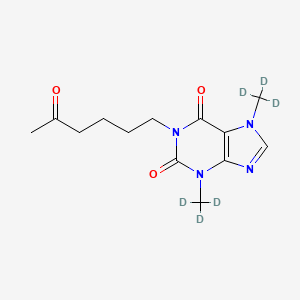

Pentoxifylline-d6 is a deuterium-labeled derivative of Pentoxifylline, a methylxanthine derivative. Pentoxifylline is primarily used as a hemorheological agent to improve blood flow and reduce blood viscosity. The deuterium labeling in this compound makes it particularly useful in pharmacokinetic studies as an internal standard for mass spectrometry analysis .

准备方法

合成路线和反应条件: 五羟色胺-d6的合成涉及将氘原子掺入五羟色胺分子中。这可以通过多种方法实现,包括在合成过程中使用氘标记试剂或溶剂。 一种常见的方法是在氘标记碱和溶剂的存在下用氘取代氢原子 .

工业生产方法: 五羟色胺-d6的工业生产通常涉及使用氘标记试剂进行大规模合成。该过程包括多个步骤,例如氘交换反应、纯化和质量控制,以确保最终产品的纯度高。 使用液相色谱和质谱等先进技术对于化合物的表征和验证至关重要 .

化学反应分析

反应类型: 五羟色胺-d6与未标记的对应物一样,会发生各种化学反应。这些包括:

氧化: 五羟色胺-d6可以被氧化形成其代谢产物,例如利索非林和1-(3-羧基丙基)-3,7-二甲基黄嘌呤.

还原: 还原反应可以将五羟色胺-d6还原回其母体化合物或其他还原形式。

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠等还原剂。

取代: 卤代试剂和碱通常用于取代反应.

主要生成产物: 这些反应形成的主要产物包括五羟色胺-d6的各种代谢产物,例如利索非林和1-(3-羧基丙基)-3,7-二甲基黄嘌呤 .

科学研究应用

五羟色胺-d6具有广泛的科学研究应用,包括:

作用机制

五羟色胺-d6通过调节血液的流变特性发挥作用。它抑制磷酸二酯酶,导致细胞内环状腺苷单磷酸水平升高。这导致血液粘度降低,红细胞柔韧性提高,血小板聚集减少。 该化合物还具有抗炎和免疫调节特性,这有助于其治疗效果 .

类似化合物:

西洛他唑: 另一种用于治疗间歇性跛行的磷酸二酯酶抑制剂.

茶碱: 一种具有支气管扩张作用的甲基黄嘌呤衍生物.

五羟色胺-d6的独特性: 五羟色胺-d6的独特性在于其氘标记,这增强了其稳定性,并允许在药代动力学研究中进行精确的定量。 这使其成为药物开发和研究中的宝贵工具 .

相似化合物的比较

Cilostazol: Another phosphodiesterase inhibitor used to treat intermittent claudication.

Theophylline: A methylxanthine derivative with bronchodilator properties.

Uniqueness of Pentoxifylline-d6: this compound is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in pharmacokinetic studies. This makes it a valuable tool in drug development and research .

生物活性

Pentoxifylline-d6 (CAS: 1185878-98-1) is a deuterated derivative of pentoxifylline, a xanthine derivative known for its significant biological activities, particularly in the context of improving blood flow and treating various vascular conditions. This article provides an in-depth examination of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound retains the core properties of pentoxifylline while benefiting from the incorporation of six deuterium atoms, which enhances its analytical utility. The compound functions primarily as a non-selective phosphodiesterase (PDE) inhibitor , leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells. This elevation in cAMP results in several physiological effects:

- Inhibition of Platelet Aggregation : this compound reduces thromboxane synthesis while enhancing prostacyclin production, which collectively decreases platelet aggregation and improves microcirculation .

- Vasodilation : The compound induces vasodilation in skeletal muscle by increasing cAMP levels, facilitating better blood flow through peripheral vessels .

- Immunomodulatory Effects : It enhances leukocyte deformability and reduces inflammatory cytokine production, thereby modulating immune responses .

Therapeutic Applications

This compound is primarily used in research related to various vascular diseases. Its biological activity is beneficial in conditions such as:

- Peripheral Vascular Disease : It improves blood flow and reduces symptoms associated with claudication.

- Cerebrovascular Disease : The compound's ability to enhance microcirculation makes it a candidate for research into cerebrovascular conditions.

- Venous Ulcers : Clinical studies have shown that pentoxifylline can effectively treat venous ulcers, particularly when combined with compression therapy .

Table 1: Summary of Key Studies Involving this compound

Case Study: Thrombocytopenia Induced by Pentoxifylline

A notable case involved a 72-year-old male who developed thrombocytopenia four days after starting pentoxifylline for chronic lower limb ischemia. His platelet count dropped significantly but normalized within 48 hours after discontinuation of the drug, indicating a probable causal relationship .

属性

IUPAC Name |

1-(5-oxohexyl)-3,7-bis(trideuteriomethyl)purine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8H,4-7H2,1-3H3/i2D3,3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYPFEZZEUUWMEJ-XERRXZQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C=NC2=C1C(=O)N(C(=O)N2C([2H])([2H])[2H])CCCCC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676102 |

Source

|

| Record name | 3,7-Bis[(~2~H_3_)methyl]-1-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185878-98-1 |

Source

|

| Record name | 3,7-Bis[(~2~H_3_)methyl]-1-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。